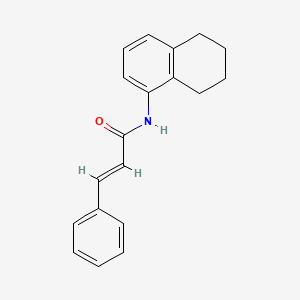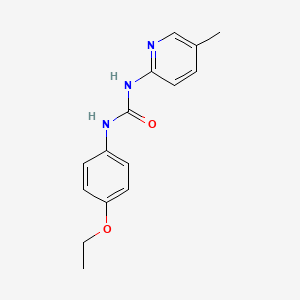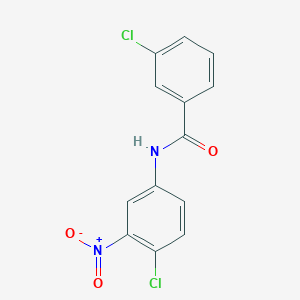![molecular formula C16H15F3N2O3 B5724497 N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide, also known as NTMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NTMF is a furan derivative that has been synthesized using several methods.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins, and phosphodiesterase-5, which is involved in the degradation of cyclic guanosine monophosphate (cGMP).
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that this compound has analgesic and anti-inflammatory effects. Additionally, this compound has been shown to increase the levels of cGMP, which is involved in the relaxation of smooth muscles.
Advantages and Limitations for Lab Experiments
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, such as its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the study of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and pain. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties is an area of active research. Finally, the application of this compound in environmental science for the removal of heavy metals from contaminated water is an area that requires further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. This compound has been synthesized using several methods, and its mechanism of action is not fully understood. This compound has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. The future directions for the study of this compound include the development of new analogs, investigation of its potential applications in the treatment of various diseases, and the application of this compound in environmental science.
Synthesis Methods
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide can be synthesized using various methods, including the reaction of furfurylamine with 2-chloro-5-(trifluoromethyl)nitrobenzene, followed by the reaction with morpholine. Another method involves the reaction of furfurylamine with 2-chloro-5-(trifluoromethyl)nitrobenzene, followed by the reaction with morpholine in the presence of palladium as a catalyst.
Scientific Research Applications
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its antitumor, anti-inflammatory, and analgesic properties. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In environmental science, this compound has been studied as a potential agent for the removal of heavy metals from contaminated water.
properties
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)11-3-4-13(21-5-8-23-9-6-21)12(10-11)20-15(22)14-2-1-7-24-14/h1-4,7,10H,5-6,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPYQHHMTBATRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)



![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)





![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)